molecular formula C8H14Cl2N2 B8219750 Methyl[(5-methylpyridin-2-yl)methyl]amine dihydrochloride

Methyl[(5-methylpyridin-2-yl)methyl]amine dihydrochloride

Cat. No.: B8219750
M. Wt: 209.11 g/mol
InChI Key: DRPWRBMHMBLGPD-UHFFFAOYSA-N
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Description

Methyl[(5-methylpyridin-2-yl)methyl]amine dihydrochloride is a chemical compound with the molecular formula C7H10N2.2ClH. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical and biological research applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[(5-methylpyridin-2-yl)methyl]amine dihydrochloride typically involves the reaction of 5-methylpyridin-2-ylmethanamine with methylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The reaction can be represented as follows:

[ \text{5-methylpyridin-2-ylmethanamine} + \text{methylamine} + 2 \text{HCl} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and pH to optimize yield and purity. The compound is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl[(5-methylpyridin-2-yl)methyl]amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides, cyanides, or amines are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Methyl[(5-methylpyridin-2-yl)methyl]amine dihydrochloride is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and as a ligand in coordination chemistry.

    Medicine: Potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Methyl[(5-methylpyridin-2-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to metal ions or active sites of enzymes, thereby modulating their activity. The pathways involved include coordination chemistry and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    2-Picolylamine: Similar structure but lacks the methyl group on the pyridine ring.

    2-Pyridinecarboxaldehyde: Contains an aldehyde group instead of the methylamine group.

    4-(2-Aminoethyl)morpholine: Contains a morpholine ring instead of the pyridine ring.

Uniqueness

Methyl[(5-methylpyridin-2-yl)methyl]amine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specialized research applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-methyl-1-(5-methylpyridin-2-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-7-3-4-8(6-9-2)10-5-7;;/h3-5,9H,6H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPWRBMHMBLGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)CNC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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